molecular formula C8H11ClO B142346 2,3-Diethyl-4-chloro-2-cyclobuten-1-one CAS No. 148962-09-8

2,3-Diethyl-4-chloro-2-cyclobuten-1-one

Cat. No.: B142346
CAS No.: 148962-09-8
M. Wt: 158.62 g/mol
InChI Key: VPAJWVXIYDTMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diethyl-4-chloro-2-cyclobuten-1-one is a substituted cyclobutenone derivative characterized by its strained four-membered ring structure. The compound features ethyl groups at positions 2 and 3, a chlorine atom at position 4, and a ketone functional group at position 1. This unique arrangement confers distinct reactivity and physical properties, making it a subject of interest in synthetic organic chemistry and materials science. Its strained ring system enables participation in [2+2] cycloadditions and thermal rearrangements, while the electron-withdrawing chlorine substituent modulates its electronic profile .

Properties

CAS No.

148962-09-8

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

4-chloro-2,3-diethylcyclobut-2-en-1-one

InChI

InChI=1S/C8H11ClO/c1-3-5-6(4-2)8(10)7(5)9/h7H,3-4H2,1-2H3

InChI Key

VPAJWVXIYDTMCX-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C1Cl)CC

Canonical SMILES

CCC1=C(C(=O)C1Cl)CC

Synonyms

2-Cyclobuten-1-one, 4-chloro-2,3-diethyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Ring Strain : The ethyl and chlorine substituents in this compound increase ring strain compared to simpler analogs (e.g., 3-Methyl-2-cyclobuten-1-one), enhancing its reactivity in ring-opening reactions .
  • Electrophilicity : The chlorine atom at position 4 elevates electrophilicity at the carbonyl group, facilitating nucleophilic attacks. This contrasts with fluorine-substituted analogs, which exhibit lower electrophilicity due to weaker electron-withdrawal effects .
  • Thermal Stability: The compound decomposes at lower temperatures (120–135°C) compared to non-chlorinated cyclobutenones, likely due to destabilization from steric bulk and Cl-induced polarization .

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